molecular formula C24H18O5 B7752157 2-(4-Methoxyphenyl)-3-phenacyloxychromen-4-one

2-(4-Methoxyphenyl)-3-phenacyloxychromen-4-one

Cat. No.: B7752157
M. Wt: 386.4 g/mol
InChI Key: ZNNAGOJYHJWUHM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-phenacyloxychromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3-phenacyloxychromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-hydroxyacetophenone to form a chalcone intermediate. This intermediate then undergoes cyclization in the presence of a base to yield the chromen-4-one core structure. The final step involves the phenacyloxy substitution at the 3-position of the chromen-4-one ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-phenacyloxychromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Methoxyphenyl)-3-phenacyloxychromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-phenacyloxychromen-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate cellular pathways by affecting signal transduction mechanisms, leading to altered gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)ethylamine
  • 4-Methoxyphenylacetic acid
  • 4-Methoxyphenyl isocyanate

Uniqueness

2-(4-Methoxyphenyl)-3-phenacyloxychromen-4-one is unique due to its chromen-4-one core structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-phenacyloxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-27-18-13-11-17(12-14-18)23-24(22(26)19-9-5-6-10-21(19)29-23)28-15-20(25)16-7-3-2-4-8-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNAGOJYHJWUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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